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4-Hydrazino[1,8]naphthyridin-2-ol

Cat. No.: B372809
CAS No.: 59514-94-2
M. Wt: 176.18g/mol
InChI Key: QCMHRADDWLKWTK-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Nitrogen Compounds in Chemical Research

Heterocyclic compounds incorporating nitrogen atoms are foundational to numerous areas of chemical science. Their structural diversity and the ability of the nitrogen atom to form hydrogen bonds make them integral to many biologically significant molecules. aablocks.com More than three-quarters of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, highlighting their therapeutic importance. aablocks.com These compounds are not only central to medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties, but are also vital in materials science and agrochemicals. aablocks.comrsc.orgnih.gov Their applications extend to corrosion inhibitors, dyes, and catalysts, underscoring their versatility and industrial relevance. nih.govrsc.org

Historical Development and Evolution ofbldpharm.comresearchgate.netNaphthyridine Scaffold Chemistry

Naphthyridines, also known as pyridopyridines, are a group of six isomeric diazanaphthalenes composed of two fused pyridine (B92270) rings. mdpi.com The first synthesis of a naphthyridine derivative was reported by Reissert in 1893. mdpi.com The parent unsubstituted 1,8-naphthyridine (B1210474) was first synthesized in 1927. mdpi.com

Historically, the synthesis of the 1,8-naphthyridine ring system has relied on classical methods analogous to quinoline (B57606) synthesis, such as the Skraup and Doebner-Von-Miller reactions, which often required harsh conditions. chembk.comimist.ma A major advancement has been the widespread use of the Friedländer annulation, which typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group. chembk.comacs.org Modern synthetic chemistry has focused on developing greener and more efficient methods for constructing the 1,8-naphthyridine core. Recent approaches include microwave-assisted synthesis, the use of water as a solvent, and metal-free catalytic systems, which offer advantages like faster reaction times and higher yields. navimro.comleyan.comwikipedia.org

Structural Features and Reactivity Potential of thebldpharm.comresearchgate.netNaphthyridine Core

The bldpharm.comresearchgate.netnaphthyridine scaffold is a planar, rigid heterocyclic system with the chemical formula C₈H₆N₂ for the parent molecule. nih.govimist.ma The two nitrogen atoms are located at positions 1 and 8, flanking one of the fused rings. This arrangement allows 1,8-naphthyridine and its derivatives to act as effective bidentate or binucleating ligands in coordination chemistry. imist.ma The rigid structure and presence of nitrogen atoms also contribute to its rich photophysical properties, making it a candidate for applications like organic light-emitting diodes (OLEDs). researchgate.netnih.gov

The reactivity of the bldpharm.comresearchgate.netnaphthyridine core allows for functionalization at various positions. The pyridine rings can undergo electrophilic substitution, although they are generally less reactive than benzene. More commonly, the scaffold is built from already substituted precursors using methods like the Friedländer synthesis, which allows for a wide variety of substituents to be incorporated, particularly at the 2, 3, and 4-positions. acs.org The presence of functional groups on the ring system, such as halogens, allows for further modification through nucleophilic substitution or cross-coupling reactions. researchgate.net

Table 1: Physicochemical Properties of the Parent 1,8-Naphthyridine

PropertyValue
Molecular FormulaC₈H₆N₂
Molar Mass130.15 g/mol
AppearanceYellow solid
Melting Point98–99 °C
IUPAC Name1,8-Naphthyridine

Data sourced from PubChem and Wikipedia. nih.govimist.ma

Rationale for the Investigation of 4-Hydrazinobldpharm.comresearchgate.netnaphthyridin-2-ol and Its Derivatives

While extensive research exists for the broader 1,8-naphthyridine family, the specific compound 4-Hydrazino bldpharm.comresearchgate.netnaphthyridin-2-ol (CAS 59514-94-2) is notably absent from peer-reviewed scientific literature. bldpharm.comchemicalbook.com Its rationale for investigation must, therefore, be inferred from the chemical nature of its constituent parts.

The 1,8-naphthyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous antibacterial agents like nalidixic acid and enoxacin (B1671340). researchgate.netnih.gov The presence of a hydroxyl group at the 2-position (likely existing in its tautomeric form, bldpharm.comresearchgate.netnaphthyridin-2(1H)-one) is a common feature in many biologically active heterocycles. accelachem.comresearchgate.net

The key to the potential of this molecule is the hydrazino (-NHNH₂) group at the 4-position. Hydrazines and their derivatives (hydrazones) are exceptionally versatile functional groups in synthetic chemistry. They serve as crucial synthons for the construction of various nitrogen-containing heterocycles, such as pyrazoles and triazoles. researchgate.net For example, the hydrazine (B178648) moiety can react with β-dicarbonyl compounds or other bifunctional reagents to undergo cyclization reactions, yielding fused heterocyclic systems. aablocks.comrsc.org

Therefore, the primary rationale for investigating 4-Hydrazino bldpharm.comresearchgate.netnaphthyridin-2-ol is its potential as a highly versatile building block. It provides a direct route to synthesize novel, complex heterocyclic systems built upon the biologically relevant 1,8-naphthyridine scaffold. The synthesis and screening of a library of derivatives originating from this compound could lead to the discovery of new therapeutic agents or functional materials.

Table 2: Properties of 4-Hydrazino bldpharm.comresearchgate.netnaphthyridin-2-ol

PropertyValue
CAS Number59514-94-2
Molecular FormulaC₈H₈N₄O
Molecular Weight176.18 g/mol
PurityTypically ≥95% (for commercial research grade)
AppearanceNot specified in literature

Data sourced from commercial supplier catalogs. bldpharm.comnavimro.com

Current Research Gaps and Future Perspectives in Hydrazinonaphthyridine Chemistry

The most significant research gap concerning 4-Hydrazino bldpharm.comresearchgate.netnaphthyridin-2-ol is the complete lack of published studies on its synthesis, characterization, and reactivity. While the compound is listed by several chemical suppliers, no scientific papers detail its preparation or explore its potential. bldpharm.com

This presents a clear opportunity for future research. The initial focus should be on developing and publishing a reliable and scalable synthetic route to the compound. A likely precursor would be a 4-chloro- or 4-methoxy- bldpharm.comresearchgate.netnaphthyridin-2-ol, which could undergo nucleophilic substitution with hydrazine.

Once synthesized and fully characterized (using techniques like NMR, IR spectroscopy, and mass spectrometry), future perspectives should include:

Exploration of Reactivity: A thorough investigation of the reactivity of the hydrazine group. This would involve reactions with various aldehydes and ketones to form a library of hydrazone derivatives, and cyclization reactions with diketones, ketoesters, and other reagents to create novel fused polycyclic systems (e.g., pyrazolo[4,3-c] bldpharm.comresearchgate.netnaphthyridines).

Biological Screening: Given the extensive pharmacological profile of the 1,8-naphthyridine family, the parent compound and its newly synthesized derivatives should be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net

Computational Studies: Molecular modeling and docking studies could be employed to predict the binding of these new derivatives to various biological targets, helping to guide synthetic efforts toward compounds with higher potential efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B372809 4-Hydrazino[1,8]naphthyridin-2-ol CAS No. 59514-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydrazinyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-6-4-7(13)11-8-5(6)2-1-3-10-8/h1-4H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMHRADDWLKWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2NN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278671
Record name 4-Hydrazinyl-1,8-naphthyridin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID701278671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59514-94-2
Record name 4-Hydrazinyl-1,8-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59514-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-1,8-naphthyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound with a rigid heterocyclic core and multiple heteroatoms like 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, advanced NMR methods are indispensable.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the number and type of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle. ipb.pt The structure of complex heterocyclic compounds can be confirmed by 2D-NMR spectroscopy. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, COSY would reveal the connectivity of the protons on the pyridine (B92270) and pyridinone rings of the naphthyridine core, for instance, showing correlations between H-5, H-6, and H-7.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique allows for the unambiguous assignment of which proton is attached to which carbon atom, simplifying the interpretation of the complex ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining stereochemistry and conformation. For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, it could reveal the spatial proximity between the hydrazino group protons and the proton at the C-5 position, further confirming the regiochemistry.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol

PositionAtom TypeHypothetical Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1NH11.5C2, C8a-
2C161.0--
3CH6.20C2, C4, C4a-
4C155.0--
4aC115.0--
5CH7.80C4, C6, C7, C8aH6
6CH7.10C5, C7, C8H5, H7
7CH8.20C5, C6, C8, C8aH6
8C148.0--
8aC140.0--
HydrazinoNH, NH₂8.5, 4.5C4-
HydroxylOH10.2C2-

Solution NMR provides data on the averaged state of a molecule, but solid-state NMR (ssNMR) offers unique insights into the structure of materials in their solid form, which is crucial for studying polymorphism and crystal packing. For nitrogen-rich heterocyclic compounds, ssNMR can be particularly powerful. mdpi.com

Differentiation between isomers of heterocyclic compounds can be challenging using only solution NMR. nih.goviastate.edu A key technique, ¹³C{¹⁴N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR) solid-state NMR, acts as an "attached nitrogen test." nih.goviastate.edu This experiment selectively filters the ¹³C spectrum to show only those carbons directly bonded to nitrogen. For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, this would allow for the clear identification of C-2, C-4, C-8, and the carbon attached to the exocyclic hydrazino group, helping to distinguish it from potential isomers and providing data on the distinct electronic environments of the nitrogen atoms within the crystal lattice. nih.goviastate.edu This method is feasible even for complex molecules and can be instrumental in confirming the structure without the need for single-crystal X-ray diffraction. iastate.edu

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition and for deducing structural information through fragmentation analysis. mdpi.comacs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. bohrium.commdpi.com For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, HRMS would be used to confirm its molecular formula as C₈H₈N₄O by matching the experimentally measured exact mass to the theoretically calculated mass (176.070 Da). This capability allows for the confident differentiation of the target compound from other potential molecules with the same nominal mass but different elemental formulas. Derivatization of the hydrazino group can also be employed to enhance ionization and detection in MS analyses. nih.govcdnsciencepub.com

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This provides detailed structural information and allows for the characterization of fragmentation pathways. nih.govnih.gov The fragmentation of naphthyridine cores often involves the cleavage of the pyridine rings, typically with the loss of HCN. mdpi.com For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, the fragmentation would be expected to be initiated at the substituent groups.

A plausible fragmentation pathway would involve:

Initial loss of the hydrazino moiety as diazene (B1210634) (N₂H₂) or ammonia (B1221849) (NH₃).

Subsequent loss of carbon monoxide (CO) from the pyridinone ring.

Fission of the heterocyclic rings, leading to the characteristic loss of hydrogen cyanide (HCN).

Table 2: Plausible Tandem MS Fragmentation of 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol (Parent Ion [M+H]⁺ = 177.077)

Fragment m/z (Proposed)Lost Neutral FragmentProposed Fragment Structure
160.051NH₃[M+H - NH₃]⁺
149.071N₂H₂[M+H - N₂H₂]⁺
148.064CO (from [M+H-NH₃]⁺)[M+H - NH₃ - CO]⁺
121.053HCN (from fragment at 148.064)[M+H - NH₃ - CO - HCN]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. mdpi.com These methods are highly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding, as each functional group has characteristic vibrational frequencies. nih.govmpg.dewhiterose.ac.uk

For 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol, the spectra would be characterized by several key vibrational modes:

O-H and N-H Stretching: Strong, broad bands in the IR spectrum between 3400 cm⁻¹ and 3200 cm⁻¹ would be indicative of the O-H group of the hydroxyl and the N-H stretches of the hydrazino group and the lactam-like NH at the N-1 position. The broadening of these peaks suggests the presence of significant intermolecular hydrogen bonding in the solid state. worldscientific.com The N-H bonds of hydrazine (B178648) itself show strong IR and Raman activity. nih.gov

C=O Stretching: The lactam C=O group (at C-2) would typically exhibit a strong absorption band in the IR spectrum around 1650-1680 cm⁻¹. The exact position of this band can provide information about the extent of hydrogen bonding and electronic delocalization within the pyridinone ring.

C=N and C=C Stretching: Vibrations corresponding to the C=N and C=C bonds of the naphthyridine ring system would appear in the fingerprint region of the spectra, typically between 1600 cm⁻¹ and 1400 cm⁻¹.

N-H Bending: The bending vibrations (scissoring) of the -NH₂ group are expected to appear around 1620-1580 cm⁻¹.

The combination of IR and Raman spectroscopy is powerful because vibrational modes can be IR-active, Raman-active, or both, based on the change in dipole moment or polarizability, respectively. whiterose.ac.uk This complementary information provides a more complete vibrational profile of the molecule. dtu.dk

Table 3: Characteristic Vibrational Frequencies for 4-Hydrazino nih.govdtu.dknaphthyridin-2-ol

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
O-H StretchHydroxyl (-OH)~3400 (broad)Strong
N-H StretchAmide/Lactam (N1-H)~3350 (broad)Strong
N-H StretchHydrazino (-NHNH₂)~3300-3200 (two bands)Medium-Strong
C=O StretchLactam (-C=O)~1660Strong
N-H BendHydrazino (-NH₂)~1610Medium
C=C / C=N StretchNaphthyridine Ring~1600-1450Medium-Strong

Hydrogen Bonding Network Characterization

The molecular architecture of 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, with its hydroxyl (-OH), hydrazino (-NHNH2), and multiple nitrogen atoms within the naphthyridine core, provides numerous sites for hydrogen bond donation and acceptance. wikipedia.orgmdpi.com These interactions are fundamental in dictating the compound's crystal packing, solubility, and interactions with biological targets. nih.gov

The hydrogen bonding network can be characterized by a combination of techniques. In the solid state, X-ray crystallography provides definitive information on intermolecular and intramolecular hydrogen bond distances and angles. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. The chemical shifts of the N-H and O-H protons are highly sensitive to their hydrogen-bonding environment. wikipedia.org Infrared (IR) spectroscopy can also reveal details about hydrogen bonding, as the stretching frequency of the X-H bond (e.g., O-H or N-H) shifts to a lower wavenumber upon formation of a hydrogen bond. wikipedia.org

For related heterocyclic systems, such as pyrazoles and imidazoles, extensive hydrogen-bonded networks, including dimers and polymeric tapes, have been observed, primarily through N-H···N interactions. nih.govresearchgate.net In 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, several key hydrogen bonds are expected to form:

Intramolecularly: Between the hydrazino group and the oxygen of the 2-ol group, or the nitrogen at the 8-position.

Intermolecularly: Forming dimers or extended chains through N-H···N and N-H···O interactions, which would significantly influence its solid-state structure. mdpi.com

Table 1: Potential Hydrogen Bond Interactions in 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol

Interaction TypeDonor GroupAcceptor GroupExpected Significance
IntermolecularHydrazino (-NH2)Naphthyridine Nitrogen (N8)High
IntermolecularHydrazino (-NH2)Hydroxyl/Oxo Oxygen (O)High
IntermolecularHydroxyl (-OH)Naphthyridine Nitrogen (N1)High
IntramolecularHydrazino (-NH)Hydroxyl/Oxo Oxygen (O)Medium

Conformational Isomerism Detection

Conformational isomerism in 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol arises from the rotation around single bonds, primarily the C4-N bond connecting the hydrazino group to the naphthyridine ring. drugdesign.org The study of these different spatial arrangements and their associated energies is known as conformational analysis. libretexts.org These conformers can have different stabilities and may interconvert at rates that are dependent on the energy barriers between them.

Furthermore, the compound can exist in tautomeric forms, specifically the lactam (-C=O, -NH-) and lactim (-C-OH, -N=) forms of the 2-hydroxynaphthyridine ring. The equilibrium between these tautomers is a form of constitutional isomerism but is often considered alongside conformational analysis due to the low energy barriers.

Detection and characterization of these isomers can be achieved using several methods:

NMR Spectroscopy: Variable-temperature (VT) NMR studies can reveal the presence of different conformers or tautomers that may be in rapid exchange at room temperature. Coalescence of signals at higher temperatures can be used to determine the energy barriers to interconversion. mdpi.com

UV Spectroscopy: Different conformers can exhibit distinct electronic transitions. Environment-induced electronic Stark effects, where the local electric field of the molecule influences the UV chromophore, can be used for precise conformational assignments. rsc.org

Computational Modeling: Quantum chemical calculations are used to map the potential energy surface of the molecule, identifying stable conformers (energy minima) and transition states for their interconversion. rsc.org

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure, absolute configuration, and crystal packing of a compound. colostate.edu This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. colostate.edu From this pattern, an electron density map is generated, which allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For a molecule like 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, X-ray crystallography would provide unambiguous evidence for:

The dominant tautomeric form (hydroxyl vs. keto) in the solid state.

The precise geometry of the hydrogen-bonding network, confirming intermolecular and intramolecular interactions.

The planarity of the naphthyridine ring system.

The packing arrangement of molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings.

While specific crystallographic data for 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol is not publicly available, analysis of related structures in the Cambridge Structural Database often reveals that naphthyridine derivatives form planar structures that pack in layered arrangements stabilized by a combination of hydrogen bonding and π-stacking. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). drugdesign.org For aromatic and conjugated systems like 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, the most significant transitions are typically π → π*. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.

The extended π-system of the naphthyridine ring, combined with the electron-donating hydrazino and hydroxyl groups, is expected to result in strong absorption in the UV region. The λmax is sensitive to the extent of conjugation, the presence of auxochromes (like -NH2 and -OH), and the solvent polarity. For related 1,8-naphthyridine (B1210474) derivatives, absorption maxima are often observed around 320 nm. nih.gov The introduction of the hydrazino group may cause a bathochromic (red) shift in the absorption maximum. For example, some naphthyridine-derived sensors show distinct absorption bands between 535-550 nm upon metal ion coordination. researchgate.net

Table 2: Expected UV-Vis Absorption Data for Naphthyridine Derivatives

Compound TypeTypical λmax (nm)Transition TypeReference
Substituted 1,8-Naphthyridines~320π → π nih.gov
4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol>320 (Predicted)π → πN/A
Naphthyridine-Ni2+ Complex535 - 550Ligand-Metal Charge Transfer researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation and purity assessment of a target compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds and for their preparative isolation. Method development involves optimizing the stationary phase, mobile phase, flow rate, and detector to achieve efficient separation.

For a polar compound like 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In some cases, derivatization is used to enhance detection. For instance, hydrazine-containing compounds can be reacted with aldehydes to form hydrazones, which often have strong UV absorbance or fluorescence. rasayanjournal.co.in A study on the related compound 4-hydrazino-1,8-naphthalimide used derivatization to analyze monosaccharides, with the derivatives being detected at 448 nm. nih.gov

A hypothetical, yet plausible, HPLC method for 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol could be developed based on methods for similar structures.

Table 3: Exemplar HPLC Method Parameters for a Related Hydrazino-Heterocycle

ParameterConditionReference
ColumnZORBAX SB-C8 (4.6 mm × 250 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile / Water or Methanol / Water gradient nih.govrasayanjournal.co.in
Flow Rate0.5 - 1.0 mL/min nih.govrasayanjournal.co.in
DetectionUV-Vis Detector (e.g., at λmax or after derivatization at ~360-450 nm) nih.govrasayanjournal.co.in
Column Temp.25 °C nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and high polarity of 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol, stemming from its -OH and -NHNH2 groups, direct analysis by GC-MS is challenging.

Therefore, chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com The most common approach for compounds with hydroxyl and amino groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens to replace them with a non-polar trimethylsilyl (B98337) (TMS) group. colostate.edud-nb.info

The resulting TMS-derivatized 4-Hydrazino nih.govlibretexts.orgnaphthyridin-2-ol would be amenable to GC-MS analysis. The gas chromatogram would provide the retention time for purity assessment, while the mass spectrometer would fragment the molecule, providing a characteristic mass spectrum (fingerprint) to confirm its identity. researchgate.net

Computational and Theoretical Investigations of 4 Hydrazino 1 2 Naphthyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netias.ac.in It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more tractable than traditional wave-function-based methods, making it ideal for studying relatively large molecules like 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol.

DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the orbital most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

Illustrative DFT Parameters for 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol: The following table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the searched literature.

Parameter Illustrative Value Significance
HOMO Energy -5.8 eV Indicates electron-donating capability.
LUMO Energy -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 4.6 eV Reflects kinetic stability and resistance to electronic excitation.
Dipole Moment 3.5 D Quantifies the overall polarity of the molecule.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

A significant application of DFT is the prediction of spectroscopic data. By calculating the effects of magnetic fields on electron shielding (for NMR), electronic transitions (for UV-Vis), and vibrational frequencies (for IR), DFT can generate theoretical spectra that aid in the interpretation of experimental results and confirm molecular structures. researchgate.net

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are valuable for assigning signals in experimental spectra, especially for complex structures where overlapping signals are common. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis absorption spectrum, predicting the λmax values. researchgate.net

IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as stretching or bending of particular bonds.

Illustrative Predicted Spectroscopic Data for 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol: The following table contains hypothetical data for illustrative purposes.

Spectroscopy Predicted Parameter Illustrative Value Assignment
1H NMR Chemical Shift (δ) 8.9 ppm H-N (Hydrazino)
13C NMR Chemical Shift (δ) 162 ppm C=O (Naphthyridin-2-ol)
UV-Vis λmax 325 nm π → π* transition
IR Wavenumber (cm-1) 3350 cm-1 N-H stretch (Hydrazino)
IR Wavenumber (cm-1) 1680 cm-1 C=O stretch

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction. researchgate.netnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics and feasibility. For the synthesis or functionalization of 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol, DFT could be used to model reaction mechanisms, such as the introduction of the hydrazino group onto the naphthyridine core, and to identify the most energetically favorable pathway. acs.org

Conformational Analysis and Energy Landscapes

Most molecules are not static and can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. csic.esrsc.org By systematically rotating the rotatable bonds (e.g., the C-N bond of the hydrazino group) and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformation of 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol is essential as it influences its biological activity and physical properties.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and conformational changes. nih.govacs.org

Conformational Flexibility and Dynamics

MD simulations are particularly useful for studying the conformational flexibility of molecules in different environments, such as in a solvent. For a molecule like 4-Hydrazino Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-ol, MD can reveal how the hydrazino group and other substituents move and interact with their surroundings. This is critical for understanding how the molecule might bind to a biological target, such as a protein receptor. The simulation can track the fluctuations of atomic positions over time, identifying which parts of the molecule are rigid and which are flexible. This dynamic information complements the static picture provided by conformational analysis.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. For compounds like 4-Hydrazino nih.govacs.orgnaphthyridin-2-ol, solvent polarity can affect tautomeric equilibria, molecular geometry, and electronic properties. Studies on related heterocyclic compounds have shown that polar solvents can stabilize certain tautomeric forms over others through hydrogen bonding and dipole-dipole interactions. researchgate.netresearchgate.net

For instance, the keto-enol tautomerism common in hydroxynaphthyridines is sensitive to the solvent. In aprotic, nonpolar solvents, the enol form may be more stable, whereas polar protic solvents can favor the keto form by stabilizing the carbonyl group and forming hydrogen bonds with the N-H and O-H protons. researchcommons.org Density Functional Theory (DFT) calculations, often performed with a Polarizable Continuum Model (PCM), are a common method to simulate these solvent effects and predict the most stable tautomer in different environments. acs.orgresearchgate.net These calculations can reveal shifts in NMR spectra and changes in UV-Vis absorption, which correlate with the dielectric constant of the solvent. researchcommons.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This is particularly useful in drug design for predicting the interaction between a ligand and its protein target.

Prediction of Binding Modes and Interactions with Biomolecular Targets (e.g., Enzymes, Proteins)

For 4-Hydrazino nih.govacs.orgnaphthyridin-2-ol, molecular docking studies would be instrumental in identifying potential biological targets. The 1,8-naphthyridine (B1210474) scaffold is a known pharmacophore present in various bioactive compounds, including antibacterial and anticancer agents. nih.govresearchgate.netekb.eg Docking studies on similar 1,8-naphthyridine derivatives have successfully predicted their binding modes within the active sites of enzymes like DNA gyrase, topoisomerase II, and various kinases. nih.govresearchgate.net

These studies typically reveal key interactions, such as hydrogen bonds between the naphthyridine nitrogen atoms or the hydroxyl and hydrazino groups with amino acid residues in the target's active site. researchgate.net For example, the hydrazino group could act as a hydrogen bond donor, while the pyridone oxygen can act as an acceptor. Hydrophobic interactions between the aromatic rings of the naphthyridine core and nonpolar residues of the protein also play a crucial role in the stability of the complex. mdpi.com

Below is an illustrative table of potential interactions that could be predicted for 4-Hydrazino nih.govacs.orgnaphthyridin-2-ol with a hypothetical kinase target, based on findings for similar compounds.

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Protein
Hydrogen BondHydrazino group (-NHNH2)Aspartate, Glutamate
Hydrogen BondHydroxyl group (-OH)Serine, Threonine
Hydrogen BondNaphthyridine ring nitrogenAsparagine, Glutamine
Pi-Pi StackingNaphthyridine aromatic ringsPhenylalanine, Tyrosine, Tryptophan
HydrophobicNaphthyridine aromatic ringsLeucine, Valine, Alanine

Structure-Mechanism Relationship Predictions

By analyzing the predicted binding modes, researchers can infer structure-mechanism relationships. For instance, if docking studies show that the 4-hydrazino group is crucial for binding to a key residue in an enzyme's active site, it suggests that modifications to this group would significantly impact the compound's inhibitory activity. researchgate.net This information is vital for the rational design of more potent and selective derivatives.

For example, if the hydroxyl group at the 2-position is shown to form a critical hydrogen bond that orients the molecule correctly in the binding pocket, this would suggest that this group is essential for its mechanism of action. ekb.eg Conversely, if a particular region of the molecule is not involved in any significant interactions, it could be a site for modification to improve physicochemical properties like solubility or metabolic stability without affecting its primary biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

Derivation of Molecular Descriptors

To build a QSAR model, the chemical structures of a set of molecules are represented by numerical values known as molecular descriptors. These descriptors can be classified into several types:

1D Descriptors: Molecular weight, count of atoms, etc.

2D Descriptors: Based on the 2D representation of the molecule, including topological indices (e.g., connectivity indices), and counts of specific functional groups. researchgate.net

3D Descriptors: Derived from the 3D coordinates of the molecule, such as molecular volume, surface area, and dipole moment.

Physicochemical Descriptors: Lipophilicity (logP), molar refractivity, and electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net

For a series of 1,8-naphthyridine derivatives, relevant descriptors would likely include those capturing electronic properties, hydrophobicity, and steric factors. nih.gov

The following table provides examples of molecular descriptors that would be calculated for 4-Hydrazino nih.govacs.orgnaphthyridin-2-ol in a QSAR study.

Descriptor TypeExample DescriptorInformation Encoded
Constitutional (1D)Molecular WeightSize of the molecule
Topological (2D)Valence Connectivity IndexBranching and connectivity of the molecule
Geometrical (3D)Molecular Surface AreaShape and size of the molecule
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability
PhysicochemicalLogPLipophilicity/hydrophilicity
Functional GroupNumber of H-bond donors/acceptorsPotential for hydrogen bonding

Development of Predictive Models for Biological Activity Pathways

Once the descriptors are calculated for a series of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a QSAR model. nih.govsemanticscholar.org These models can then be used to predict the activity of new, untested compounds. bmc-rm.orgnih.gov

A typical QSAR equation might look like:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c0, c1, c2 are coefficients determined by the regression analysis.

For 1,8-naphthyridine derivatives, QSAR studies have successfully created models that predict their inhibitory activity against various targets. researchgate.netnih.gov These models often highlight the importance of specific electronic and steric features for activity. For instance, a QSAR model for a series of 1,8-naphthyridine-based HIV-1 integrase inhibitors revealed that the valence connectivity index, LUMO energy, and dielectric energy were significant factors affecting their inhibitory activity. researchgate.net Such models provide valuable guidance for the synthesis of new derivatives with potentially enhanced biological activity. mdpi.com

Mechanistic Investigations of Biological Activities of 4 Hydrazino 1 2 Naphthyridin 2 Ol Derivatives

Mechanisms of Antimicrobial Action

The antimicrobial properties of mdpi.comresearchgate.netnaphthyridine derivatives are a cornerstone of their therapeutic potential. These compounds exert their effects through various mechanisms, with the inhibition of essential bacterial enzymes being the most prominent.

Inhibition of Bacterial DNA Replication (e.g., DNA Gyrase Inhibition)

The primary mechanism of antibacterial action for many mdpi.comresearchgate.netnaphthyridine derivatives is the inhibition of bacterial DNA replication. nih.gov This is achieved by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov

Nalidixic acid, a foundational 4-oxo-1,8-naphthyridine-3-carboxylic acid, selectively and reversibly blocks bacterial DNA replication by inhibiting the A subunit of DNA gyrase. mdpi.comnih.gov This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. nih.gov By binding to DNA gyrase, these derivatives stabilize the enzyme-DNA complex, leading to breaks in the DNA strands and ultimately causing bacterial cell death. nih.gov

Newer generations of mdpi.comresearchgate.netnaphthyridine derivatives, often developed as analogues of fluoroquinolone antibiotics, also function as potent inhibitors of DNA gyrase and topoisomerase IV. nih.gov For instance, enoxacin (B1671340) blocks DNA replication by binding to DNA gyrase. mdpi.comnih.gov Other derivatives, such as trovafloxacin (B114552) and gemifloxacin, inhibit both DNA gyrase and topoisomerase IV, broadening their spectrum of activity. nih.gov Some hydrazono and azo derivatives of 1,8-naphthyridine (B1210474) have also been evaluated for their antimicrobial properties. mdpi.comnih.gov Furthermore, in silico and in vitro studies have confirmed that 1,8-naphthyridine derivatives can inhibit DNA gyrase, supporting this as a key mechanism of their antibacterial effect. nih.gov

Compound Class/DerivativeTarget Enzyme(s)EffectReferences
Nalidixic AcidDNA Gyrase (Subunit A)Blocks DNA replication mdpi.comnih.gov
EnoxacinDNA GyraseBlocks DNA replication mdpi.comnih.gov
TrovafloxacinDNA Gyrase, Topoisomerase IVInhibits DNA synthesis nih.gov
GemifloxacinDNA Gyrase, Topoisomerase IVInhibits DNA replication nih.gov
1,8-Naphthyridine-3-thiosemicarbazidesPotential DNA Gyrase InhibitorsAntibacterial activity against S. aureus nih.gov
Table 1. Examples of 1,8-Naphthyridine Derivatives and their DNA Replication Inhibition Mechanisms.

Disruption of Cell Wall Synthesis

Currently, there is limited direct evidence in the available scientific literature to suggest that disruption of cell wall synthesis is a primary mechanism of antimicrobial action for 4-hydrazino mdpi.comresearchgate.netnaphthyridin-2-ol or other closely related mdpi.comresearchgate.netnaphthyridine derivatives. The main focus of research has been on their role as topoisomerase inhibitors.

Interference with Fungal Ergosterol (B1671047) Biosynthesis

Interference with ergosterol biosynthesis is a well-established mechanism for many antifungal drugs, particularly the azole class. nih.govfrontiersin.org These drugs inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is critical for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. nih.gov This disruption leads to increased membrane permeability and eventual cell lysis. nih.gov

While some mdpi.comresearchgate.netnaphthyridine derivatives have demonstrated antifungal activity against species like Aspergillus niger and Candida albicans, the specific mechanism is not consistently reported as the inhibition of ergosterol biosynthesis. nih.gov The current body of research on mdpi.comresearchgate.netnaphthyridines does not prominently feature this pathway as a primary antifungal mechanism, unlike their well-documented antibacterial action via DNA gyrase inhibition.

Mechanisms of Cytotoxic Activity Against Cancer Cell Lines

In addition to their antimicrobial effects, various mdpi.comresearchgate.netnaphthyridine derivatives have been investigated as potential anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines. researchgate.netnih.gov Their anticancer activity is often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle.

Induction of Apoptosis Pathways

A key mechanism by which mdpi.comresearchgate.netnaphthyridine derivatives exert their anticancer effects is through the activation of apoptotic pathways. This programmed cell death is a critical process for eliminating damaged or cancerous cells. Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

For example, certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives have shown potent cytotoxic activity against the MCF7 human breast cancer cell line. researchgate.net The anticancer drug Voreloxin, a known 1,8-naphthyridine derivative, is believed to function by inducing apoptosis. researchgate.net The precise mechanisms often involve targeting topoisomerase II, an enzyme vital for DNA replication and chromosome segregation. nih.govresearchgate.net Inhibition of topoisomerase II can lead to DNA damage, which subsequently triggers apoptotic cell death.

Cell Cycle Arrest Mechanisms

Disruption of the cell cycle is another significant mechanism contributing to the cytotoxic activity of mdpi.comresearchgate.netnaphthyridine derivatives. The cell cycle is a tightly regulated process that governs cell proliferation, and its arrest can prevent the growth of cancerous tumors.

Compound Class/DerivativeCancer Cell Line(s)Observed Mechanism(s)References
2-phenyl-7-methyl-1,8-naphthyridinesMCF7 (Breast)Cytotoxicity, potential apoptosis induction researchgate.net
VoreloxinVariousTopoisomerase II inhibition, apoptosis researchgate.net
2,7-dimethyl-1,8-naphthyridinesHepG2 (Liver)Topoisomerase II binding, potential cell cycle arrest researchgate.net
General Naphthyridine DerivativesHeLa, HL-60, PC-3Cytotoxicity, Topoisomerase II inhibition nih.gov
Table 2. Summary of Cytotoxic Mechanisms for 1,8-Naphthyridine Derivatives.

Topoisomerase Inhibition

Certain derivatives of the 1,8-naphthyridine scaffold have been identified as potent inhibitors of DNA topoisomerase II (Topo II), an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation. google.com These compounds often function as "Topo II poisons," which stabilize the transient covalent complex formed between the enzyme and DNA. dntb.gov.ua This action prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks, which can trigger cell cycle arrest and apoptosis. google.comdntb.gov.ua

A study of 1,8-naphthyridine derivatives where various substituted phenyl rings were conjugated at the N1 position identified compounds with significant antiproliferative activity. Two compounds in particular, 5g and 5p, were found to induce cell cycle arrest at the S and G1/S phases, respectively, ultimately leading to apoptosis in HepG-2 cancer cells. Further investigation revealed that compound 5p exhibited a potent inhibitory effect on topoisomerase IIβ. Molecular docking studies proposed that this inhibition occurs through a specific binding pattern within the etoposide (B1684455) binding pocket of the enzyme, confirming its role as a Topo II poison. researchgate.net

CompoundEffect on Cell CycleProposed Mechanism of Action
Derivative 5gArrest at S PhaseTopoisomerase II Inhibition
Derivative 5pArrest at G1/S PhaseTopoisomerase IIβ Poison (binds to etoposide pocket)

Modulation of Key Signaling Pathways

The biological effects of 1,8-naphthyridine derivatives also stem from their ability to modulate key signaling pathways that are often dysregulated in diseases like cancer. These pathways are complex networks controlled by protein kinases, and the inhibition of these enzymes can halt aberrant cell proliferation and survival signals.

Research has identified that various 1,8-naphthyridine derivatives can target several critical protein kinases involved in cellular signaling. These targets include:

Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial for cell growth and differentiation.

Non-Receptor Tyrosine Kinases: Including c-Met kinase, which plays a role in cell motility and invasion.

Serine/Threonine Kinases: Such as Casein Kinase 2 (CK2) and Phosphoinositide-Dependent Kinase 1 (PDK1), which are involved in cell survival and proliferation pathways.

By inhibiting these kinases, 1,8-naphthyridine compounds can interfere with the downstream signaling cascades they control, thereby exerting their anticancer and other biological effects.

Enzyme Inhibition Mechanisms (e.g., Phosphodiesterase IV)

Derivatives of 1,8-naphthyridin-2(1H)-one have been found to be highly selective inhibitors of phosphodiesterase type 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition leads to increased intracellular cAMP levels. This elevation in cAMP can suppress the activity of immune and inflammatory cells. Consequently, PDE4 is a significant therapeutic target for inflammatory diseases.

Structure-activity relationship (SAR) studies on a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides have been conducted to enhance their potency against PDE4. This optimization was also aimed at maximizing the inhibition of lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in human whole blood. These efforts led to the identification of potent PDE4 inhibitors with good in vitro and in vivo profiles.

While specific crystallographic data for 4-hydrazino researchgate.netgoogleapis.comnaphthyridin-2-ol derivatives bound to PDE4 are not widely available, research on other inhibitors indicates that they target the enzyme's catalytic domain. This active site is a deep, hydrophobic pocket containing a bimetallic center (typically zinc and magnesium ions) essential for catalysis. Inhibitors are thought to interact with key residues within this pocket, preventing the binding and hydrolysis of cAMP.

The inhibitory potency of 1,8-naphthyridine derivatives against PDE4 is typically quantified by their half-maximal inhibitory concentration (IC50) values. For example, a series of 1,7-naphthyridine (B1217170) compounds, close structural relatives of the 1,8-isomers, were found to inhibit the catalytic activity of human recombinant PDE4B with pIC50 values (the negative logarithm of the IC50) ranging from 8.2 to 10.1.

Protein Binding and Ligand-Protein Interaction Studies (e.g., Human Serotonin (B10506) Transporter)

The human serotonin transporter (SERT) is a key protein in the regulation of serotonergic neurotransmission and is the primary target for many antidepressant medications. It functions by clearing serotonin from the synaptic cleft. A comprehensive search of scientific literature did not yield specific studies detailing the binding or interaction of 4-hydrazino researchgate.netgoogleapis.comnaphthyridin-2-ol or its direct derivatives with the human serotonin transporter. Research in this specific area appears to be limited.

DNA/RNA Interaction Mechanisms

Beyond targeting proteins, certain 1,8-naphthyridine derivatives are designed to recognize and bind to specific nucleic acid structures. In particular, 2-amino-1,8-naphthyridine and its derivatives have been extensively studied for their ability to bind selectively to cytosine bases, especially in contexts of structural irregularity within DNA duplexes, such as mismatches or abasic (AP) sites. googleapis.com

The binding mechanism involves the formation of specific hydrogen bonds. The N1-protonated form of the 2-amino-1,8-naphthyridine ring can form a fully complementary base pair with a cytosine base through three-point hydrogen bonding. googleapis.com This interaction is not merely a non-specific hydrophobic effect but a selective molecular recognition event. googleapis.com

Thermodynamic Parameters for the Binding of 2-Amino-1,8-Naphthyridine Derivatives to Cytosine Opposite an AP Site in DNA (pH 7.0, 20°C)
CompoundBinding Constant (K) (10⁶ M⁻¹)ΔG° (kcal/mol)ΔH° (kcal/mol)-TΔS° (kcal/mol)
2-amino-1,8-naphthyridine (AND)0.30-7.4-12.04.6
2-amino-7-methyl-1,8-naphthyridine (AMND)2.7-8.6-11.83.2
2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND)6.1-9.1-11.12.0
2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND)19-9.8-10.70.9

Furthermore, dimers of 2-amino-1,8-naphthyridine, such as ANP77, have been developed that show remarkably high affinity (in the nanomolar range) for internal loops in double-stranded DNA containing C/CC and T/CC sites. These molecules have also shown the potential to bind to biologically significant RNA loop structures.

Intercalation, Groove Binding, and Alkylation

Impact on Nucleic Acid Structure and Function

Given the absence of detailed binding studies, the direct impact of 4-hydrazino researchgate.netnih.govnaphthyridin-2-ol derivatives on the structure and function of nucleic acids remains uncharacterized. The consequences of such interactions, which could include inhibition of DNA replication and transcription or induction of DNA damage, are contingent on the mode and affinity of binding, for which there is no available data.

Receptor Modulation Studies

The scientific literature does not currently contain specific studies on the modulation of biological receptors by 4-hydrazino researchgate.netnih.govnaphthyridin-2-ol. While some 1,8-naphthyridine derivatives have been investigated for their effects on various receptors, such as EGFR, adenosine receptors, and adrenoceptors, this research does not extend to the 4-hydrazino researchgate.netnih.govnaphthyridin-2-ol scaffold. nih.gov

Exploration of Non Biological Applications of 4 Hydrazino 1 2 Naphthyridin 2 Ol and Its Derivatives

Corrosion Inhibition

Naphthyridine derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. mobt3ath.comasianpubs.org Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structure, which facilitate their adsorption onto metal surfaces. mobt3ath.com This adsorption forms a protective film that impedes the corrosive process. mobt3ath.com

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which naphthyridine derivatives protect metals from corrosion is through adsorption onto the metal surface. This process involves the sharing of electrons between the inhibitor molecule and the metal, leading to the formation of a protective barrier. The presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, as well as the π-electrons in the aromatic rings, are crucial for this interaction. mobt3ath.com

The adsorption can be classified as either physisorption, which involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface, or chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal. Often, the process is a combination of both, a phenomenon referred to as comprehensive adsorption. The stability of the adsorbed layer is a key factor in determining the inhibition efficiency. mdpi.com Studies have shown that the adsorption of naphthyridine derivatives often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. mobt3ath.comscispace.comresearchgate.net The strength of this adsorption is influenced by the molecular structure of the inhibitor, with factors such as the presence of substituent groups playing a significant role. researchgate.net

Electrochemical Performance Studies

Electrochemical techniques are instrumental in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to study the effect of naphthyridine derivatives on the corrosion behavior of metals.

Potentiodynamic polarization studies have revealed that many naphthyridine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mobt3ath.comasianpubs.orgscispace.com However, in some cases, they may exhibit a predominant effect on either the cathodic or anodic reaction. scispace.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) provides valuable insights into the inhibitor's mechanism by analyzing the electrical properties of the metal-solution interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of a naphthyridine inhibitor are indicative of the formation of a protective film on the metal surface. researchgate.net The inhibition efficiency of these compounds has been found to increase with their concentration, reaching high values even at low concentrations. mobt3ath.comscispace.com For instance, certain naphthyridine derivatives have demonstrated inhibition efficiencies exceeding 98%. mobt3ath.com

Below is a table summarizing the electrochemical performance of selected naphthyridine derivatives as corrosion inhibitors.

InhibitorConcentrationMetalMediumInhibition Efficiency (%)Type of Inhibition
NTD-14.11 × 10⁻⁵ MMild Steel1M HCl96.1Mixed
NTD-24.11 × 10⁻⁵ MMild Steel1M HCl97.4Mixed
NTD-34.11 × 10⁻⁵ MMild Steel1M HCl98.7Mixed
N-16.54 × 10⁻⁵ MMild Steel1M HCl94.28Mixed (Predominantly Cathodic)
N-26.54 × 10⁻⁵ MMild Steel1M HCl96.66Mixed (Predominantly Cathodic)
N-36.54 × 10⁻⁵ MMild Steel1M HCl98.09Mixed (Predominantly Cathodic)
NP240 ppm316L Stainless Steel20% HCl83.7Mixed

Analytical Reagents

The unique chemical properties of 4-Hydrazino mobt3ath.comnaphthyridin-2-ol and its derivatives also lend themselves to applications in analytical chemistry.

Derivatization Agents for Chromatographic Detection

In chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is a technique used to chemically modify an analyte to enhance its detectability. journalajacr.comresearchgate.net Compounds that are difficult to detect due to low UV absorbance or poor ionization efficiency can be reacted with a derivatizing agent to produce a derivative with more favorable properties. journalajacr.comddtjournal.com

The hydrazine (B178648) group in 4-Hydrazino mobt3ath.comnaphthyridin-2-ol makes it a potential derivatizing agent for compounds containing carbonyl groups (aldehydes and ketones). The reaction between the hydrazine and the carbonyl forms a hydrazone, which can be more easily detected. This is a common strategy to improve the sensitivity of analytical methods for such analytes. ddtjournal.com While specific studies on 4-Hydrazino mobt3ath.comnaphthyridin-2-ol as a derivatizing agent are not widely reported, the principle is well-established for other hydrazine-containing reagents. ddtjournal.comnih.gov

Complexometric Reagents

Complexometric titrations are a form of volumetric analysis where the formation of a colored complex is used to determine the endpoint of a titration. srmist.edu.in This method is particularly useful for the determination of metal ions in a solution. srmist.edu.in The 1,8-naphthyridine (B1210474) ring system is known to form stable complexes with a variety of metal ions. nih.govdigitallibrary.co.in This chelating ability is a key characteristic of effective complexometric reagents.

The structure of 4-Hydrazino mobt3ath.comnaphthyridin-2-ol, with its multiple nitrogen and oxygen atoms, suggests that it could act as a multidentate ligand, capable of forming stable chelate complexes with metal ions. This property could be exploited for the quantitative determination of metal ions through complexometric titration. While the use of 4-Hydrazino mobt3ath.comnaphthyridin-2-ol itself as a complexometric titrant is not extensively documented, the broader class of naphthyridine derivatives has been studied for their metal-binding properties, indicating a potential for such applications. nih.govresearchgate.net

Future Research Directions and Challenges in 4 Hydrazino 1 2 Naphthyridin 2 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader field of 1,8-naphthyridine (B1210474) synthesis has been the reliance on harsh reaction conditions, organic solvents, and expensive metal catalysts. nih.gov A significant advancement has been the development of a gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. nih.govacs.org This one-step reaction, based on the Friedlander reaction, offers excellent yields (>90%) and easy product separation. nih.govacs.org

Future research should focus on adapting and optimizing such green chemistry principles specifically for the synthesis of 4-hydrazino nih.govimist.manaphthyridin-2-ol. This includes exploring a wider range of environmentally benign catalysts and solvent systems. The goal is to develop scalable and economically viable synthetic methods that minimize environmental impact. nih.gov

Expansion of Derivatization Strategies for Enhanced Functionality

The hydrazino group in 4-hydrazino nih.govimist.manaphthyridin-2-ol is a versatile functional handle for a wide array of chemical modifications. Future research should concentrate on expanding the repertoire of derivatization strategies to introduce diverse functionalities. This can be achieved through reactions targeting the hydrazino moiety, such as condensation with various aldehydes and ketones to form hydrazones, or acylation to produce hydrazides. imist.maresearchgate.net

The introduction of different substituents can significantly modulate the compound's electronic, steric, and lipophilic properties, thereby influencing its biological activity and material characteristics. For instance, the incorporation of fluorinated moieties has been shown to enhance the antibacterial activity of related heterocyclic compounds. mdpi.com The development of novel derivatization reagents will be crucial for accessing a wider chemical space and fine-tuning the properties of the resulting molecules for specific applications. labinsights.nl

Advanced In Vitro Mechanistic Elucidation Techniques

Understanding the mechanism of action of 4-hydrazino nih.govimist.manaphthyridin-2-ol derivatives at a molecular level is paramount for rational drug design and the development of targeted therapies. Advanced in vitro techniques are essential for this purpose. For example, investigating the interactions of these compounds with specific biological targets, such as enzymes or receptors, can provide crucial insights into their therapeutic potential. nih.govresearchgate.net

Techniques like fluorescence spectroscopy and molecular docking can be employed to study binding affinities and modes of interaction. researchgate.netresearchgate.net Furthermore, enzymatic assays can be used to determine the inhibitory activity of these compounds against specific enzymes implicated in disease pathways.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental synthesis and testing offers a powerful strategy for the rational design of novel 4-hydrazino nih.govimist.manaphthyridin-2-ol derivatives with desired properties. nih.gov Computational tools, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the structural, electronic, and biological properties of new compounds before their synthesis. nih.govacs.org

This in silico approach can help prioritize synthetic targets, thereby saving time and resources. nih.govnih.gov For instance, DFT calculations have been successfully used to elucidate the reaction mechanism of the Friedlander synthesis of 1,8-naphthyridines and to understand the role of hydrogen bonding in catalysis. acs.org Similarly, MD simulations have been employed to predict the binding of 1,8-naphthyridine derivatives to biological targets like the human serotonin (B10506) transporter. nih.gov

Exploration of Undiscovered Biological and Non-Biological Applications

While 1,8-naphthyridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties, the full potential of 4-hydrazino nih.govimist.manaphthyridin-2-ol and its derivatives remains largely unexplored. nih.govresearchgate.netekb.eg Future research should aim to systematically screen these compounds for a wider range of biological activities.

Beyond the realm of medicine, the unique photophysical properties of the 1,8-naphthyridine core suggest potential applications in materials science. nih.gov For example, some derivatives exhibit thermally activated delayed fluorescence (TADF), making them suitable for use in organic light-emitting diodes (OLEDs). nih.gov Investigating the fluorescence and chemosensory properties of 4-hydrazino nih.govimist.manaphthyridin-2-ol derivatives could lead to the development of novel sensors and imaging agents. nih.gov

Multicomponent Reaction Development for Complex Derivative Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rug.nlresearchgate.net The development of MCRs involving 4-hydrazino nih.govimist.manaphthyridin-2-ol as a key building block would provide an efficient route to a diverse library of complex derivatives. kthmcollege.ac.in

These reactions offer advantages in terms of atom economy, step economy, and the ability to generate structural diversity. researchgate.net By carefully choosing the reaction components, it is possible to introduce multiple points of diversity and create molecules with intricate and well-defined three-dimensional structures.

Structure-Function Relationship Studies for Targeted Applications

A deep understanding of the relationship between the chemical structure of 4-hydrazino nih.govimist.manaphthyridin-2-ol derivatives and their functional properties is crucial for designing compounds with specific, targeted applications. researchgate.net This requires a systematic approach where a library of derivatives with well-defined structural variations is synthesized and their properties are evaluated.

By correlating changes in chemical structure with observed activities, it is possible to identify key structural features that are responsible for a particular function. This knowledge can then be used to design new and improved derivatives with enhanced performance for applications ranging from drug development to materials science.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Hydrazino[1,8]naphthyridin-2-ol derivatives?

  • Methodological Answer : The compound is typically synthesized via refluxing chalcone derivatives with hydrazines (e.g., phenylhydrazine) in acetic acid for 8–10 hours. Post-reaction, the mixture is cooled, neutralized with NH4_4OH, and crystallized from ethanol. Variations in substituents (e.g., nitro or fluoro groups) on the aryl moiety of the chalcone precursor influence yield and purity .
  • Key Data :

SubstituentYield (%)Melting Point (°C)
4-Nitro78160–162
4-Fluoro62104–106
p-Tolyl63108–110
Source: Synthesis data from

Q. How are 1,8-naphthyridine derivatives characterized structurally?

  • Methodological Answer : Characterization involves multi-spectral analysis:

  • IR spectroscopy : Identifies functional groups (e.g., OH stretch at ~3210 cm1^{-1}, C=N/C=C stretches at 1560–1596 cm1^{-1}) .
  • NMR : 1^1H and 13^13C NMR resolve aromatic protons (δ 6.38–8.57 ppm) and methyl groups (δ 2.58 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 474 for a derivative with a fluoro substituent) .
    • Advanced Tip : Discrepancies in elemental analysis (e.g., C: 75.46% observed vs. 75.93% theoretical) may indicate impurities, requiring column chromatography for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer :

  • Solvent selection : Acetic acid is preferred for its ability to protonate intermediates, but ethanol or DMF may enhance solubility of bulky substituents .
  • Reaction time : Prolonged reflux (>10 hours) increases cyclization efficiency but risks decomposition. Monitoring via TLC is advised .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) can accelerate hydrazine coupling, though they may complicate purification .

Q. How do structural modifications influence bioactivity contradictions in 1,8-naphthyridine derivatives?

  • Methodological Answer : Bioactivity discrepancies often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) enhance DNA intercalation but reduce solubility, complicating in vitro assays .
  • Stereochemical factors : Pyrazole or pyrimidine ring conformations (e.g., 3D orientation in 4d vs. 4g) alter binding affinity to biological targets like topoisomerases .
    • Case Study : Derivatives with a 4-nitroaryl group (e.g., 4g) show higher cytotoxicity (IC50_{50} < 10 µM) against MCF7 cells compared to fluoro-substituted analogs, likely due to enhanced π-stacking with DNA .

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for 1,8-naphthyridines?

  • Methodological Answer :

  • QSAR modeling : Correlates substituent hydrophobicity (cLogP) with anticancer activity. For example, higher cLogP values in nitro-substituted derivatives improve membrane permeability .
  • Crystallography : Resolves hydrogen-bonding patterns (e.g., OH···N interactions in 2-phenyl derivatives) that stabilize ligand-receptor complexes .
  • In vitro screening : Prioritize compounds with low µM IC50_{50} values in cytotoxicity assays, followed by mechanistic studies (e.g., apoptosis via flow cytometry) .

Q. How can researchers address solubility challenges in biological assays for 1,8-naphthyridines?

  • Methodological Answer :

  • Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the 4-hydroxy position to enhance aqueous solubility without compromising bioactivity .
  • Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability in cell culture media .
  • Prodrug strategies : Convert the hydrazino group to a hydrolyzable ester, improving bioavailability .

Data Contradiction Analysis

Q. Why do computational predictions sometimes conflict with experimental bioactivity data for 1,8-naphthyridines?

  • Methodological Answer : Discrepancies often stem from:

  • Implicit solvent models : Many QSAR studies neglect solvent effects, leading to overestimated binding energies for hydrophobic derivatives .
  • Cellular efflux pumps : P-glycoprotein-mediated resistance may reduce intracellular concentrations despite high predicted activity .
    • Resolution : Validate predictions using 3D tumor spheroid models or efflux pump inhibitors (e.g., verapamil) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.